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Compound of Interest

Compound Name: Pentamagnesium digallide

Cat. No.: B14722475

For researchers, scientists, and professionals in materials science and alloy development, this
guide offers an objective comparison of the structural, mechanical, and electronic properties of
the Mg5Gaz intermetallic compound against other notable magnesium-based intermetallics.
The data presented herein is derived from Density Functional Theory (DFT) simulations,
providing a theoretical yet powerful lens to evaluate their potential performance in various
applications.

This comparative analysis delves into the calculated properties of MgbGaz2 alongside
prominent intermetallics from the Mg-Al, Mg-Zn, and Mg-Rare Earth (RE) systems. By
presenting quantitative data in a clear, tabular format and outlining the computational
methodology, this guide aims to facilitate informed decisions in the selection and design of
magnesium alloys with tailored properties.

Comparative Analysis of Calculated Properties

The following table summarizes key quantitative data obtained from DFT simulations for
Mg5Ga2 and a selection of other magnesium intermetallics. These properties are crucial
indicators of the stability, stiffness, and ductility of the materials.
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Bulk Shear Young's Pugh's
Intermeta  Crystal n ]
. Modulus Modulus Modulus Ratio
llic Phase Structure Enthalpy
(B) (GPa) (G) (GPa) (E) (GPa) (BIG)
(eV/atom)
Orthorhom
Mg5Ga2 _ -0.112[1][2]  35.8[2] 21.5[2] 54.9[2] 1.67[2]
bic (Ibam)
Cubic (I-
Mg17Al12 -0.133[3] 42.3[3] 26.9[3] 68.2[3] 1.57[3]
43m)
Hexagonal
MgZn2 -0.101[4] 56.9[5] 33.5[5] 85.9[5] 1.70[5]
(P63/mmc)
Orthorhom
Mg2Ca _ -0.088[6] 23.6[6] 14.5[6] 37.6[6] 1.63[6]
bic (Pnma)
Mg-3Ho
) Hexagonal
(solid N/A 38.2 16.1 41.6 2.37
) (P63/mmc)
solution)
Mg-3Er
] Hexagonal
(solid N/A 38.5 16.3 42.1 2.36
] (P63/mmc)
solution)
Mg-3Thb
] Hexagonal
(solid N/A 38.4 16.2 41.9 2.37
] (P63/mmc)
solution)
Mg-3Dy
] Hexagonal
(solid N/A 38.6 16.4 42.3 2.35
) (P63/mmc)
solution)

Note: The properties for Mg-RE solid solutions are included to provide a baseline for the effect
of rare earth elements on magnesium's mechanical properties.

Key Insights from the DFT Data

The DFT calculations reveal several key characteristics of Mg5Gaz2 in comparison to its
counterparts:
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e Thermodynamic Stability: With a negative formation enthalpy of -0.112 eV/atom, Mg5Gaz2 is
a stable intermetallic compound.[1][2] Its stability is comparable to that of MgZn2 but slightly
less than that of Mg17Al12.[3][4]

o Mechanical Properties: Mg5Ga2 exhibits a moderate bulk modulus of 35.8 GPa and a
Young's modulus of 54.9 GPa, suggesting a moderate stiffness.[2] In comparison, MgZn2
shows significantly higher stiffness, while Mg2Ca is considerably softer.[5][6]

 Ductility: The Pugh's ratio (B/G) is a common indicator of a material's ductility, with a value
greater than 1.75 generally suggesting ductile behavior. Mg5Ga2 has a Pugh's ratio of 1.67,
indicating a more brittle nature compared to MgZn2 (1.70).[2][4] The Mg-RE solid solutions
exhibit significantly higher Pugh's ratios, highlighting the ductilizing effect of these elements.

Experimental Protocols: A DFT Simulation Workflow

The data presented in this guide is derived from first-principles calculations based on Density
Functional Theory (DFT). A typical workflow for such simulations is illustrated in the diagram
below.
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Caption: A typical workflow for DFT simulations of intermetallic compounds.
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The specifics of the DFT calculations cited in this guide generally involve the following:

o Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used software for
these types of calculations.

e Method: The projector augmented-wave (PAW) method is often employed to describe the
interaction between ions and valence electrons.

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for metallic systems.[2]

o Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) is used to
ensure the convergence of the total energy.

e k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of
the k-point mesh is chosen to ensure the convergence of the calculations.

o Geometry Optimization: The atomic positions and lattice parameters of the crystal structures
are fully relaxed until the forces on the atoms are below a certain threshold (e.g., 0.01 eV/A).

o Elastic Constants Calculation: The elastic constants are typically calculated by applying a set
of small strains to the equilibrium crystal structure and calculating the resulting stress tensor.

Conclusion

DFT simulations provide a powerful framework for the comparative assessment of intermetallic
compounds. The data presented here indicates that Mg5Gaz2 is a stable intermetallic with
moderate stiffness and a tendency towards brittle behavior. In comparison to other common
magnesium intermetallics, it does not exhibit the superior stiffness of MgZn2 nor the enhanced
ductility suggested by the addition of rare earth elements. This guide serves as a foundational
resource for researchers, offering a snapshot of the theoretical performance of Mg5Ga2 and
highlighting the utility of computational methods in the strategic design of advanced
magnesium alloys. Further experimental validation is essential to confirm these theoretical
predictions and to fully elucidate the potential of Mg5Gaz2 in practical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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